[3-(Azidomethyl)oxetan-3-yl]methanol
Overview
Description
[3-(Azidomethyl)oxetan-3-yl]methanol: is a chemical compound with the molecular formula C5H9N3O2 and a molecular weight of 143.14 g/mol . This compound features an oxetane ring substituted with an azidomethyl group and a hydroxymethyl group. It is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Azidomethyl)oxetan-3-yl]methanol typically involves the reaction of oxetane derivatives with azidomethyl reagents under controlled conditions. One common method includes the nucleophilic substitution of a halomethyl oxetane with sodium azide in the presence of a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Azidomethyl)oxetan-3-yl]methanol can undergo oxidation reactions to form corresponding oxetane derivatives with different oxidation states.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used for the reduction of the azido group.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions involving the hydroxyl group.
Major Products:
Oxidation: Oxetane derivatives with higher oxidation states.
Reduction: Aminomethyl oxetane derivatives.
Substitution: Ester or ether derivatives of oxetane.
Scientific Research Applications
Chemistry: In chemistry, [3-(Azidomethyl)oxetan-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound can be used to study the effects of azido and oxetane groups on biological systems. It may serve as a precursor for bioorthogonal chemistry applications, where azido groups are used for click chemistry reactions.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The azido group can be modified to create bioactive molecules with applications in drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity makes it suitable for the production of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of [3-(Azidomethyl)oxetan-3-yl]methanol involves its reactivity with various biological and chemical targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in bioorthogonal labeling and imaging applications. The oxetane ring can undergo ring-opening reactions, which are useful in polymer chemistry and material science.
Comparison with Similar Compounds
[3-(Bromomethyl)oxetan-3-yl]methanol: Similar structure but with a bromomethyl group instead of an azidomethyl group.
[3-(Chloromethyl)oxetan-3-yl]methanol: Contains a chloromethyl group instead of an azidomethyl group.
[3-(Hydroxymethyl)oxetan-3-yl]methanol: Lacks the azido group, having only a hydroxymethyl group.
Uniqueness: The presence of the azido group in [3-(Azidomethyl)oxetan-3-yl]methanol makes it particularly useful for click chemistry applications, which is a significant advantage over its halomethyl and hydroxymethyl counterparts. This unique reactivity allows for the creation of stable triazole linkages, which are valuable in various scientific and industrial applications.
Properties
IUPAC Name |
[3-(azidomethyl)oxetan-3-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c6-8-7-1-5(2-9)3-10-4-5/h9H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJWFWCWFLRTOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN=[N+]=[N-])CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625508 | |
Record name | [3-(Azidomethyl)oxetan-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160446-27-5 | |
Record name | [3-(Azidomethyl)oxetan-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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